molecular formula C16H13NO B172924 2-(4-Methoxyphenyl)quinoline CAS No. 16032-40-9

2-(4-Methoxyphenyl)quinoline

Cat. No. B172924
CAS RN: 16032-40-9
M. Wt: 235.28 g/mol
InChI Key: NXYDIDCWFYLWKZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)quinoline is a chemical compound with the linear formula C16H13NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)quinoline is represented by the SMILES string COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 and the InChI 1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxyphenyl)quinoline include a density of 1.1±0.1 g/cm3, boiling point of 397.7±30.0 °C at 760 mmHg, and a flash point of 144.2±14.8 °C .

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of compounds related to 2-(4-Methoxyphenyl)quinoline has been studied, revealing specific dihedral angles and interactions like C—H⋯O hydrogen bonding and C—H⋯π interactions, which are crucial for understanding the compound's properties and potential applications (Loh et al., 2010).

Corrosion Inhibition

  • Quinoline derivatives, including those similar to 2-(4-Methoxyphenyl)quinoline, have shown promising results as corrosion inhibitors for iron. Computational and experimental studies demonstrate their effectiveness in reducing corrosion, likely due to their adsorption and interaction with metal surfaces (Erdoğan et al., 2017); (Singh et al., 2016).

Antitubercular Activity

  • Certain derivatives of 2-(4-Methoxyphenyl)quinoline have been synthesized and evaluated as potential antitubercular agents. These compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential in combating tuberculosis (Karkara et al., 2020).

Antiviral Properties

  • Novel quinoline-triazole conjugates, including derivatives of 2-(4-Methoxyphenyl)quinoline, have been synthesized and evaluated for antiviral properties, especially against SARS-CoV-2. Some conjugates demonstrated significant efficacy, indicating their potential as therapeutic options for coronavirus infections (Seliem et al., 2021).

Photophysical and Biomolecular Binding Properties

  • Quinoline derivatives have been investigated for their photophysical properties and interactions with biological molecules like DNA, which are essential for applications in biochemistry and medicine. These studies offer insights into the potential of these compounds in developing sensitive and selective compounds for biological systems (Bonacorso et al., 2018).

Antibacterial Activity

  • Some derivatives of 2-(4-Methoxyphenyl)quinoline have been synthesized and shown to possess antibacterial activity against various bacterial species. This suggests their potential as antibacterial agents, contributing to the field of pharmaceutical research and development (Alavi et al., 2017).

Safety And Hazards

Sigma-Aldrich provides 2-(4-Methoxyphenyl)quinoline “as-is” and makes no representation or warranty with respect to this product . For specific safety and hazard information, it is recommended to refer to the Safety Data Sheet .

Future Directions

While specific future directions for 2-(4-Methoxyphenyl)quinoline are not mentioned in the available resources, quinolines are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

properties

IUPAC Name

2-(4-methoxyphenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDIDCWFYLWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methoxyphenyl)quinoline

Synthesis routes and methods

Procedure details

2-Chloroquinoline (5.0 g, 31 mmol) and 4-methoxyphenylboronic acid (5.5 g, 36 mmol) were dissolved in a solvent mixture containing 40 mL ethylene glycol dimethyl ether and 60 mL water containing 12.0 g K2CO3. To the stirred solution was added 1.6 g tetrakis(triphenylphosphine)palladium(O) and the mixture refluxed under N2 overnight. The cooled reaction mixture was then removed of water, extracted with methylene chloride three times. The combined organic phase was washed with portions of brine and then dried with anhydrous sodium sulfate, filtered, and evaporated of solvent to give 2-(p-methoxyphenyl)quinoline (5.0 g) after column chromatography (20% ethyl acetate in hexane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
A LabuschagnÃ, N Lall… - The International Arabic …, 2013 - researchgate.net
Background: A series of structurally related 2-aryl-4-(amino/methoxy) quinoline derivatives were evaluated for potential antimycobacterial activity against Mycobacterium tuberculosis …
Number of citations: 3 www.researchgate.net
TA Khoza, MM Maluleka, N Mama, MJ Mphahlele - Molecules, 2012 - mdpi.com
Iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones afforded the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines in high …
Number of citations: 11 www.mdpi.com
Z Duan, X Li, H Huang, W Yuan, SL Zheng… - Journal of medicinal …, 2012 - ACS Publications
Development of multidrug resistance (MDR) during chemotherapy is a fundamental obstacle associated with cancer care. Prior studies have identified (2-(4-methoxyphenyl)-4-quinolinyl…
Number of citations: 55 pubs.acs.org
KS Babu1&4, JR Vangavaragu, NK Yellapu… - International Journal of …, 2015 - Citeseer
A simple, efficient and environment-friendly one-pot multicomponent method has been developed for synthesizing 2, 4-disubstituted quinolones. It uses ultrasound-mediated …
Number of citations: 2 citeseerx.ist.psu.edu
L Strekowski, M Say, M Henary, P Ruiz… - Journal of medicinal …, 2003 - ACS Publications
Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides | Journal of Medicinal Chemistry ACS ACS Publications …
Number of citations: 63 pubs.acs.org
T Yang, H Ding, R Li, F Jin, XR Song… - Asian Journal of …, 2019 - Wiley Online Library
para‐TsOH‐promoted cascade reaction of easily prepared ortho‐propynol phenyl azides for the synthesis of 4‐methoxy quinolines has been developed. This reaction proceeded in a …
Number of citations: 3 onlinelibrary.wiley.com
AO Adeloye, MJ Mphahlele, AS Adekunle, L Rhyman… - Materials, 2017 - mdpi.com
This study reports the synthesis and comparative investigation of the substituent effects of a new series of highly luminescent homoleptic tris-cyclometalated iridium(III) complexes of the …
Number of citations: 9 www.mdpi.com
A Yokoyama, I Nishiyama, A Yoshizawa - Ferroelectrics, 1993 - Taylor & Francis
New smectic C base materials, 6-alkyl-2-(4-alkyloxyphenyl)quinolines, were prepared and their physical properties investigated. Each compound showed a wide SmC temperature …
Number of citations: 19 www.tandfonline.com
V Mtshemla - 2008 - Citeseer
The main objective of this investigation was to study palladium-catalyzed coupling of 2-aryl-4-chloro-3-iodoquinolines with phenyl boronic acid in order to assess the regioselectivity of …
Number of citations: 1 citeseerx.ist.psu.edu
MJ Mphahlele, V Mtshemla - Journal of Chemical Research, 2008 - journals.sagepub.com
Sequential functionalisation of 2-aryl-4-chloro-3-iodoquinolines via palladium–catalysed cross-coupling with phenylboronic acid followed by displacement of the 4-chloro atom from the …
Number of citations: 11 journals.sagepub.com

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